molecular formula C23H17N3O4S B14084196 7-Methyl-1-[4-(prop-2-en-1-yloxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Methyl-1-[4-(prop-2-en-1-yloxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14084196
M. Wt: 431.5 g/mol
InChI Key: PDSOLNYZAYITGF-UHFFFAOYSA-N
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Description

7-Methyl-1-[4-(prop-2-en-1-yloxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a chromeno-pyrrole core, and a prop-2-en-1-yloxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-1-[4-(prop-2-en-1-yloxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of the chromeno-pyrrole core, followed by the introduction of the thiadiazole ring and the prop-2-en-1-yloxyphenyl group. Key steps may include cyclization reactions, nucleophilic substitutions, and coupling reactions under specific conditions such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-1-[4-(prop-2-en-1-yloxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes due to its unique structure.

    Medicine: Potential therapeutic applications include its use as a drug candidate for treating various diseases.

    Industry: The compound could be utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 7-Methyl-1-[4-(prop-2-en-1-yloxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways involved depend on the context of its application, whether in biological systems or material science.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with thiadiazole or chromeno-pyrrole cores, such as:

  • 1,3,4-Thiadiazole derivatives
  • Chromeno-pyrrole analogs
  • Compounds with prop-2-en-1-yloxyphenyl groups

Uniqueness

What sets 7-Methyl-1-[4-(prop-2-en-1-yloxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H17N3O4S

Molecular Weight

431.5 g/mol

IUPAC Name

7-methyl-1-(4-prop-2-enoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H17N3O4S/c1-3-10-29-15-7-5-14(6-8-15)19-18-20(27)16-11-13(2)4-9-17(16)30-21(18)22(28)26(19)23-25-24-12-31-23/h3-9,11-12,19H,1,10H2,2H3

InChI Key

PDSOLNYZAYITGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NN=CS4)C5=CC=C(C=C5)OCC=C

Origin of Product

United States

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